molecular formula C10H5NO2S2 B8388661 9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

Cat. No. B8388661
M. Wt: 235.3 g/mol
InChI Key: CTILGVMIWDJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04362727

Procedure details

30.4 g (138 mmoles) of 4,8-dihydro-benzo[1,2-c:4,5-c']dithiophene-4,8-dione are suspended in 200 ml of methylene chloride; 280 ml of concentrated sulfuric acid are then added dropwise, with ice-cooling and stirring. A total of 13.0 g (200 mmoles) of sodium azide is then introduced a little at a time into the well stirred reaction mixture at 0° C. over a period of 2 hours. The mixture is then stirred at room temperature for 8 to 10 hours. The reaction mixture is poured carefully into 3 l of ice-water, with thorough stirring, and the solid which precipitates after a short time is filtered off with suction. The crude product is washed with a large amount of water until it gives a neutral reaction, and is dried at 50° C. under reduced pressure.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[S:5][CH:4]=[C:3]2[C:6](=[O:14])[C:7]3[C:8]([C:12](=[O:13])[C:2]=12)=[CH:9][S:10][CH:11]=3.S(=O)(=O)(O)O.[N-:20]=[N+]=[N-].[Na+]>C(Cl)Cl>[CH:1]1[S:5][CH:4]=[C:3]2[C:2]=1[C:12](=[O:13])[C:8]1=[CH:9][S:10][CH:11]=[C:7]1[C:6](=[O:14])[NH:20]2 |f:2.3|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C1=C2C(=CS1)C(C=1C(=CSC1)C2=O)=O
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
reaction mixture at 0° C. over a period of 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for 8 to 10 hours
Duration
9 (± 1) h
CUSTOM
Type
CUSTOM
Details
the solid which precipitates after a short time
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
The crude product is washed with a large amount of water until it
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
a neutral reaction
CUSTOM
Type
CUSTOM
Details
is dried at 50° C. under reduced pressure

Outcomes

Product
Name
Type
Smiles
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.